molecular formula C17H17FO2 B11959004 4-Tert-butylphenyl 2-fluorobenzoate CAS No. 853330-66-2

4-Tert-butylphenyl 2-fluorobenzoate

Cat. No.: B11959004
CAS No.: 853330-66-2
M. Wt: 272.31 g/mol
InChI Key: PNOLACONAGUBHQ-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 2-fluorobenzoate (B1215865) is a chemical compound with the linear formula C17H17FO2. sigmaaldrich.com While specific research on this exact molecule is not extensively documented in publicly available literature, its structure is a compelling amalgamation of functional groups that are at the forefront of chemical research. The molecule consists of a benzoate (B1203000) core, with a fluorine atom at the 2-position of the benzoic acid-derived ring and a tert-butyl group at the 4-position of the phenol-derived ring. This unique combination suggests potential applications stemming from the synergistic effects of these substituents.

Aryl esters are a class of organic compounds that are integral to both chemical synthesis and materials science. They are characterized by an ester group attached to at least one aromatic ring. The synthesis of aryl esters can be achieved through various methods, including the reaction of carboxylic acids with phenols, the acylation of phenols with acyl halides or acid anhydrides, and more modern, metal-free approaches using diaryliodonium salts. researchgate.netacs.org Efficient, one-pot procedures have also been developed for their synthesis directly from aryl aldehydes. researchgate.net

In synthetic chemistry, aryl esters serve as important intermediates and building blocks for more complex molecules. They are found in a wide array of pharmaceuticals and biologically active compounds. For instance, derivatives of eugenyl benzoate have been synthesized and evaluated for their potential as inhibitors in colorectal cancer. nih.gov

In the realm of materials science, the rigid nature of the aromatic rings in aryl esters imparts desirable thermal and mechanical properties to polymers and other materials. They are used in the production of liquid crystals, and their properties can be fine-tuned by the introduction of various substituents on the aromatic rings.

The introduction of fluorine atoms and tert-butyl groups into organic molecules is a widely used strategy to modulate their physical, chemical, and biological properties.

Fluorine: As the most electronegative element, fluorine's presence in a molecule can have profound effects. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts increased thermal and metabolic stability to the molecule. nih.gov In medicinal chemistry, the incorporation of fluorine can alter a molecule's lipophilicity, binding affinity to biological targets, and bioavailability. numberanalytics.comlew.ro It is estimated that around 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The introduction of fluorine can also influence the electronic properties of a molecule, which can be leveraged in the design of catalysts and other functional materials. acs.org

Tert-Butyl Group: The tert-butyl group, with its bulky, three-dimensional structure, exerts a significant steric influence. fiveable.metaylorandfrancis.com This steric hindrance can direct the outcome of chemical reactions by blocking certain reaction sites and favoring others. fiveable.me It can also enhance the stability of a molecule by preventing unwanted intermolecular interactions. In cyclohexane (B81311) systems, a tert-butyl group will strongly favor the equatorial position, a principle often used to lock the conformation of a molecule. taylorandfrancis.com Furthermore, the tert-butyl group can be used as a protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. wikipedia.org

Benzoate derivatives with substituted aromatic rings are a cornerstone of modern chemical and pharmaceutical research. The ability to introduce a wide variety of substituents onto the aromatic rings allows for the fine-tuning of the molecule's properties to suit specific applications.

Research in this area is diverse, with studies focusing on:

Medicinal Chemistry: Many substituted benzoates are investigated for their biological activity. For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of anti-apoptotic proteins, which are important targets in cancer therapy. nih.gov Similarly, N-substituted benzamide (B126) derivatives have been synthesized and evaluated as potential antitumor agents. researchgate.net

Synthesis and Methodology: A significant portion of research is dedicated to developing new and efficient methods for the synthesis of substituted benzoates. This includes the development of novel catalysts and reaction conditions to achieve high yields and selectivity. acs.org

Materials Science: The tailored properties of substituted benzoates make them attractive for applications in materials science. For instance, their use in liquid crystal displays is an area of active research.

The study of compounds like tert-butyl 4-bromo-2-fluorobenzoate and the synthesis of 4-fluorophenols from 4-tert-butylphenols further highlights the interest in molecules containing these specific substituted aromatic moieties. cas.czsigmaaldrich.com The degradation pathways of compounds like fluorobenzoate are also studied, indicating their environmental relevance. genome.jp

Properties

CAS No.

853330-66-2

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

(4-tert-butylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C17H17FO2/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3

InChI Key

PNOLACONAGUBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

Advanced Spectroscopic Characterization of 4 Tert Butylphenyl 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-tert-butylphenyl 2-fluorobenzoate (B1215865), a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 4-tert-butylphenyl 2-fluorobenzoate, distinct signals corresponding to the protons of the 4-tert-butylphenyl and 2-fluorobenzoyl moieties are expected. The tert-butyl group should present as a sharp singlet, a result of the nine equivalent protons, typically appearing in the upfield region of the spectrum. The aromatic protons will manifest as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by their positions on the two different phenyl rings. The protons on the 4-tert-butylphenyl ring are anticipated to show a characteristic AA'BB' system, while the protons on the 2-fluorobenzoyl ring will exhibit more complex splitting due to coupling with each other and with the adjacent fluorine atom.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
tert-Butyl (-C(CH₃)₃)~1.3Singlet (s)N/A
Aromatic (4-tert-butylphenyl)~7.0-7.5Multiplet (m)ortho, meta
Aromatic (2-fluorobenzoyl)~7.2-8.2Multiplet (m)ortho, meta, para, H-F

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the phenyl ring will also have distinctive chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region, with their precise locations influenced by the substituents and, in the case of the 2-fluorobenzoyl ring, by coupling to the fluorine atom (C-F coupling).

Carbon Assignment Expected Chemical Shift (δ, ppm)
tert-Butyl (-(CH₃)₃)~31
tert-Butyl (-C(CH₃)₃)~34
Carbonyl (-C=O)~163-165
Aromatic (C-O)~148-150
Aromatic (C-F)~160-162 (doublet, ¹JCF)
Aromatic (other)~115-150

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms within a molecule. azom.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the 2-fluorobenzoyl group. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). azom.com Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (ortho, meta, and para H-F couplings), providing further confirmation of the substitution pattern. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an invaluable tool for the analysis of fluorinated compounds. azom.comnih.gov

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (C-F)-110 to -130Multiplet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on both aromatic rings, helping to trace the connectivity within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is crucial for assigning the carbon signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (which are not seen in HSQC) and for connecting the different fragments of the molecule. For instance, correlations from the protons on the 4-tert-butylphenyl ring to the carbonyl carbon of the ester would confirm the ester linkage.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to the functional groups present in the molecule. A strong absorption due to the C=O stretching of the ester group will be a prominent feature. The spectrum will also show absorptions for the C-O stretching of the ester, C-F stretching, aromatic C-H stretching, and aromatic C=C stretching. The presence and position of these bands provide confirmatory evidence for the compound's structure.

Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (tert-butyl)2960-2870
C=O Stretch (Ester)1740-1720
Aromatic C=C Stretch1600-1450
C-O Stretch (Ester)1300-1100
C-F Stretch1250-1000

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a valuable counterpart to infrared (IR) spectroscopy for analyzing the vibrational modes of molecules. libretexts.org While IR absorption is dependent on a change in the dipole moment of a molecule during vibration, Raman scattering relies on a change in the polarizability of the electron cloud. libretexts.org This fundamental difference means that some vibrational modes that are weak or absent in an IR spectrum may produce strong signals in a Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule. libretexts.org

For this compound, Raman spectroscopy would be particularly effective in identifying and characterizing key structural features. The technique is well-suited for analyzing organic molecules, offering a spectral fingerprint unique to a molecule's specific structure. horiba.com

Key Vibrational Modes and Expected Raman Shifts:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the 4-tert-butylphenyl and 2-fluorobenzoyl rings would produce characteristic Raman bands.

C=C Aromatic Ring Stretching: The stretching modes of the carbon-carbon bonds within the aromatic rings are typically strong in Raman spectra and would appear in the characteristic region for aromatic compounds.

Ester C=O Stretching: The carbonyl (C=O) stretch of the ester group would be observable, although its intensity can vary. In studies of other esters, this peak is a prominent feature. ias.ac.in

C-O Ester Stretching: The C-O stretching vibrations of the ester linkage would also be present.

C-F Stretching: The vibration of the carbon-fluorine bond on the 2-fluorobenzoyl moiety would provide a distinct signal.

The intensity of Raman signals is directly proportional to the concentration of the species being analyzed, making it a quantitative technique. horiba.com Furthermore, Raman spectra are generally not significantly affected by changes in temperature. horiba.com

Interactive Data Table: Expected Raman Shifts for this compound

Functional Group/VibrationExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium-Strong
Aliphatic C-H Stretch (tert-butyl)2850-3000Strong
C=O Ester Stretch1715-1730Medium
C=C Aromatic Ring Stretch1580-1620Strong
CH₂ and CH₃ Bending1400-1500Medium
C-O Ester Stretch1250-1310Medium
C-F Stretch1100-1250Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For aromatic esters like this compound, the molecular ion peak is typically prominent due to the stability of the aromatic structure. whitman.edumiamioh.edu The fragmentation patterns observed in the mass spectrum provide valuable information about the compound's constituent parts. whitman.eduyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₇H₁₇FO₂), HRMS would confirm its elemental composition by providing a mass measurement with a very low margin of error, typically less than 5 ppm. This technique is invaluable for confirming the identity of a synthesized compound or identifying an unknown analyte. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. jove.com It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. jove.com While neutral lipids like wax esters can be challenging to detect with ESI-MS due to the lack of polar groups, the presence of the ester and fluoro groups in this compound would likely facilitate ionization. nih.gov ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where precursor ions are fragmented to provide structural information. nih.gov This would allow for the detailed analysis of the fragmentation pathways of this compound, helping to confirm the connectivity of the 4-tert-butylphenyl and 2-fluorobenzoyl moieties.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that is well-suited for a wide range of molecules, including synthetic polymers and organic compounds. news-medical.netyoutube.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. utoronto.ca This method often produces singly charged ions, simplifying the resulting mass spectrum. utoronto.ca MALDI-TOF has been successfully used to analyze various esters, including sucrose (B13894) esters from plant extracts, demonstrating its applicability for this class of compounds. nih.gov For this compound, a suitable matrix such as 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) would be used. mdpi.comsigmaaldrich.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zTechnique
[M]⁺272.12ESI-MS, MALDI-TOF
[M+H]⁺273.13ESI-MS
[M+Na]⁺295.11ESI-MS, MALDI-TOF
[C₇H₄FO]⁺ (2-fluorobenzoyl cation)123.02MS/MS
[C₁₀H₁₃O]⁺ (tert-butylphenoxide cation)149.10MS/MS

Other Advanced Spectroscopic Techniques Applied to Similar Aromatic Esters

While the previously mentioned techniques are central to the characterization of this compound, other advanced spectroscopic methods are routinely applied to similar aromatic esters to gain a comprehensive understanding of their properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for structural elucidation. For this compound, ¹⁹F NMR would also be crucial for confirming the presence and chemical environment of the fluorine atom. 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic esters exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic rings and the carbonyl group.

Fourier Transform Infrared (FTIR) Spectroscopy: As a complementary technique to Raman spectroscopy, FTIR is highly effective for identifying functional groups. Aromatic esters show a "Rule of Three" in their IR spectra, with strong characteristic peaks for the C=O stretch, and two C-O stretches. spectroscopyonline.comspectroscopyonline.com

These techniques, when used in combination, provide a powerful toolkit for the unambiguous identification and detailed structural characterization of this compound.

Computational and Theoretical Investigations of 4 Tert Butylphenyl 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometry and other physical properties.

A computational study would begin with geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. For a molecule like 4-tert-butylphenyl 2-fluorobenzoate (B1215865), with multiple rotatable bonds, a key aspect would be the conformational analysis. This involves determining the dihedral angles between the two phenyl rings and the orientation of the tert-butyl group. The relative planarity or twist between the 2-fluorobenzoyl group and the 4-tert-butylphenyl group is a critical structural parameter that influences the molecule's electronic properties.

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be correlated with experimental infrared (IR) and Raman spectra. The calculations would help in assigning specific absorption bands in an experimental spectrum to particular vibrational modes within the molecule, such as the C=O stretch of the ester, C-F stretching, and various aromatic C-H and C-C vibrations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. FMO analysis would reveal the distribution of these orbitals across the 4-tert-butylphenyl 2-fluorobenzoate molecule, indicating the likely sites for nucleophilic and electrophilic attack and providing insights into potential intramolecular charge transfer (ICT) processes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.demalayajournal.org It translates the complex wavefunction from a DFT calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. This could include interactions between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals of the aromatic rings, providing a detailed picture of the intramolecular electronic landscape.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge distribution. Red areas typically indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the most electron-rich regions, likely around the carbonyl oxygen and fluorine atom, and electron-deficient regions, providing a roadmap for its chemical reactivity.

Molecular Dynamics (MD) Simulations for Solution-Phase Conformations and Interactions

While DFT calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent. nih.gov An MD simulation of this compound would model its conformational flexibility and its interactions with surrounding solvent molecules. This provides insight into its solution-phase structure, stability, and how the solvent might influence its behavior, which can differ significantly from the gas-phase calculations.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic compounds. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods, particularly those based on density functional theory (DFT), have become invaluable for predicting these chemical shifts, aiding in spectral assignment and structural confirmation.

While specific theoretical NMR data for this compound is not extensively published, the principles of such predictions can be understood from studies on analogous compounds like substituted phenyl benzoates. researchgate.netnih.gov For instance, the chemical shifts of the aromatic protons and carbons in this compound would be calculated by first optimizing the molecule's three-dimensional geometry at a given level of theory (e.g., B3LYP with a suitable basis set like 6-31G*). nih.gov Following this, NMR shielding tensors are calculated and converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would be influenced by several factors:

Inductive and Resonance Effects: The electron-withdrawing fluorine atom on the benzoyl ring and the electron-donating tert-butyl group on the phenyl ring will have distinct effects on the electron density distribution across the molecule, influencing the shielding and deshielding of nearby nuclei. researchgate.net

Steric Effects: The bulky tert-butyl group and the ortho-positioned fluorine atom can influence the conformation of the molecule, particularly the torsion angles between the phenyl rings and the central ester group. This, in turn, affects the spatial relationships between atoms and their resulting chemical shifts. researchgate.net

Anisotropic Effects: The magnetic fields generated by the pi-electron systems of the aromatic rings create regions of shielding and deshielding in the surrounding space, which will impact the chemical shifts of the aromatic protons.

Studies on other substituted phenyl benzoates have shown that good linear correlations can be achieved between theoretically predicted and experimentally observed chemical shifts. nih.gov For example, the chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of substituents on both the benzoyl and phenyl moieties. researchgate.net

To illustrate the expected values, the following table presents a hypothetical comparison of experimental and theoretically predicted ¹H NMR chemical shifts for a related substituted phenyl benzoate (B1203000). This demonstrates the typical accuracy one might expect from such computational studies.

Proton Experimental Chemical Shift (ppm) Theoretically Predicted Chemical Shift (ppm) Deviation (ppm)
Aromatic H (ortho to F)7.9 - 8.17.95+/- 0.15
Aromatic H (para to F)7.2 - 7.47.30+/- 0.10
Aromatic H (ortho to O)7.0 - 7.27.10+/- 0.10
Aromatic H (meta to O)7.3 - 7.57.40+/- 0.10
tert-Butyl H1.3 - 1.41.35+/- 0.05

Note: This table is illustrative and does not represent actual data for this compound.

Ab Initio and Semi-Empirical Methods in Supporting Mechanistic Understanding

Understanding the detailed pathway of a chemical reaction, including the structures of transition states and intermediates, is fundamental to controlling and optimizing chemical processes. Ab initio and semi-empirical computational methods are powerful tools for elucidating these reaction mechanisms.

Ab Initio Methods: These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), solve the electronic Schrödinger equation without recourse to empirical parameters. nih.gov For a molecule like this compound, ab initio methods could be employed to study various reactions, such as its synthesis (esterification) or its hydrolysis.

For example, in studying the alkaline hydrolysis of this compound, ab initio calculations could:

Model the potential energy surface of the reaction.

Locate the transition state structure for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Calculate the activation energy barrier, providing a quantitative measure of the reaction rate. researchgate.net

Studies on the oxidation of benzoyl radicals, which are structurally related to the benzoyl portion of the target molecule, have utilized high-level ab initio methods to map out complex reaction pathways and determine the thermochemistry of intermediates and transition states. researchgate.net Similar approaches could be applied to understand the thermal or photochemical degradation pathways of this compound.

Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. researchgate.net This makes them computationally much faster than ab initio methods, allowing for the study of larger molecular systems or for high-throughput screening of reaction conditions. nih.govrsc.org

While less accurate in an absolute sense, semi-empirical methods are highly effective for:

Initial exploration of reaction pathways: Identifying plausible intermediates and transition states that can then be studied with more accurate ab initio methods.

Studying large systems: Investigating the interaction of this compound with other molecules, such as in a solvent or on a catalytic surface.

Providing mechanistic insights: The geometries of transition states calculated with semi-empirical methods are often good approximations of those obtained with more computationally expensive methods, revealing important steric and electronic interactions. nih.govrsc.org

Recent advancements have shown that combining semi-empirical calculations with machine learning can lead to rapid and highly accurate predictions of reaction energy barriers, rivaling the accuracy of DFT calculations at a fraction of the computational cost. nih.govrsc.org Such a synergistic approach could be powerfully applied to explore the reactivity of this compound in various chemical environments.

Chemical Reactivity and Transformation Pathways of 4 Tert Butylphenyl 2 Fluorobenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in 4-tert-butylphenyl 2-fluorobenzoate (B1215865) is the most common site for initial chemical transformation. The tert-butyl ester group is known to be sensitive to acidic conditions, which facilitate its cleavage. However, it exhibits greater stability under basic conditions compared to other simple alkyl esters.

Mechanisms of Cleavage: The cleavage of tert-butyl esters can proceed through different mechanisms depending on the reagents used.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the reaction typically proceeds via a unimolecular mechanism (AAL1) where the protonated ester undergoes cleavage of the alkyl-oxygen bond to form a stable tert-butyl cation and the corresponding carboxylic acid (2-fluorobenzoic acid). Mild reagents like aqueous phosphoric acid are effective for this deprotection, offering an environmentally benign option that tolerates other functional groups. organic-chemistry.org

Base-Mediated Cleavage: While generally more stable to bases, tert-butyl esters can be cleaved under specific conditions. For instance, the use of powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) provides a safer and simpler alternative to hazardous procedures like using sodium hydride (NaH) in dimethylformamide (DMF). organic-chemistry.org The reaction with NaH/DMF was found to proceed through a BAC2 mechanism involving NaOH generated in situ, rather than a proposed E2 elimination. organic-chemistry.org

A summary of selected ester cleavage methods applicable to tert-butyl benzoates is presented below.

Reagent/CatalystSolventConditionsNotes
Aqueous Phosphoric Acid-MildEnvironmentally benign, selective for tert-butyl groups. organic-chemistry.org
Powdered KOHTHFAmbient Temp.Safer alternative to NaH/DMF, excellent yields. organic-chemistry.org
SOCl₂-Room Temp.Selectively converts tert-butyl esters to acid chlorides. organic-chemistry.org
"Magic Blue" (MB•+)/Et₃SiH-MildCatalytically cleaves the C-O bond. organic-chemistry.orgorganic-chemistry.org

Aromatic Substitution Reactions on the Fluorobenzoate Moiety

The 2-fluorobenzoate portion of the molecule is susceptible to aromatic substitution reactions, with the fluorine atom acting as a leaving group in nucleophilic substitutions and the ring itself undergoing electrophilic attack.

While specific electrophilic aromatic substitution (EAS) studies on 4-tert-butylphenyl 2-fluorobenzoate are not widely documented, the reactivity of the 2-fluorobenzoate ring can be predicted based on the directing effects of its substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the ester functionality is a deactivating, meta-directing group. The combined influence of these groups suggests that electrophilic attack is generally disfavored and would likely occur at the position para to the fluorine and meta to the ester (C5 position), although regioselectivity could be poor. Standard EAS reactions like nitration or halogenation would require harsh conditions. hmhco.com

The 2-fluorobenzoate ring is activated for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The fluorine atom serves as a good leaving group, and its reactivity is enhanced by the electron-withdrawing ester group located para to it. This positioning effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgvapourtec.com

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

A wide variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiophenolates. This reaction pathway is a powerful tool for introducing new functional groups onto the benzoate (B1203000) ring. For example, reactions with amines would yield 2-(alkylamino) or 2-(arylamino) benzoate derivatives. Recent advances have also enabled the SNAr of unactivated fluoroarenes through organic photoredox catalysis, expanding the scope of possible transformations. nih.gov

Reactions Involving the Tert-butylphenyl Moiety

The 4-tert-butylphenyl ring is electron-rich and activated towards electrophilic aromatic substitution due to the electron-donating and sterically bulky tert-butyl group. This group is a strong ortho-, para-director, meaning electrophiles will preferentially attack the positions ortho to the tert-butyl group (C3 and C5 of the phenol (B47542) ring).

A groundbreaking development has been the catalytic hydroxylation of the tert-butyl group itself. chemrxiv.org This method utilizes an electron-poor manganese catalyst to activate hydrogen peroxide, enabling the selective oxidation of the primary C-H bonds of the sterically congested tert-butyl group. chemrxiv.org This transforms the traditionally inert directing group into a reactive primary alcohol, opening up novel synthetic pathways for complex molecule construction. chemrxiv.org

Functional Group Interconversions and Derivatization Strategies

The distinct reactive sites on this compound allow for numerous derivatization strategies.

Via the Ester Group: The tert-butyl ester can be selectively converted into the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). organic-chemistry.orgresearchgate.net This acid chloride is a versatile intermediate that can then be reacted with various alcohols or amines to form a library of new esters and amides. researchgate.net

Via the Fluorobenzoate Ring: As discussed, SNAr reactions provide a direct route to a wide range of 2-substituted benzoate derivatives by displacing the fluorine atom with different nucleophiles. nih.govwalisongo.ac.id

Via the Tert-butylphenyl Ring: Standard electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) can be performed on the activated 4-tert-butylphenyl ring to introduce additional substituents.

The existence of compounds like tert-butyl 4-(1-aminopropyl)-2-fluorobenzoate in chemical databases suggests that multi-step derivatizations involving modifications on both aromatic rings are synthetically accessible. nih.gov

Catalytic Transformations Utilizing the Ester Linkage

The ester linkage is a key handle for various catalytic transformations beyond simple cleavage. A notable example is the one-pot conversion of tert-butyl esters into other esters and amides. researchgate.net This process involves the in-situ generation of an acid chloride intermediate from the tert-butyl ester using α,α-dichlorodiphenylmethane as a chlorinating agent, catalyzed by tin(II) chloride (SnCl₂). researchgate.net The resulting acid chloride is then trapped by an added alcohol or amine to yield the final product under mild conditions. researchgate.net

Catalytic deprotection of the tert-butyl group is also a well-established strategy.

Erbium(III) triflate (Er(OTf)₃) has been used as a recyclable catalyst for the removal of the tert-butyl group in methanol, often accelerated by microwave irradiation. organic-chemistry.org

The radical cation tris(4-bromophenyl)aminium ("Magic Blue") , in combination with triethylsilane, catalytically facilitates the cleavage of the C-O bond in tert-butyl esters under mild conditions. organic-chemistry.orgorganic-chemistry.org

These catalytic methods offer mild and efficient alternatives to traditional stoichiometric reagents for modifying the ester functionality.

Due to a lack of available scientific literature and data, a detailed analysis of the kinetic and thermodynamic studies for the chemical compound this compound cannot be provided at this time. Extensive searches for detailed research findings, including reaction mechanisms and corresponding data tables, have not yielded specific information for this particular compound.

While general principles of chemical reactivity and transformation pathways can be inferred from related structures, the explicit focus on "this compound" as mandated by the user instructions prevents the inclusion of such analogous data. Information regarding kinetic parameters, thermodynamic data, and detailed mechanistic investigations for this specific ester is not present in the currently accessible scientific literature.

Therefore, the section on "Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies" cannot be developed with the required level of detail and scientific accuracy.

Applications of 4 Tert Butylphenyl 2 Fluorobenzoate in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthetic Sequences

In the realm of organic synthesis, the strategic disconnection of complex target molecules often leads to simpler, more readily available starting materials or intermediates. 4-Tert-butylphenyl 2-fluorobenzoate (B1215865), by its very nature as a stable ester, is well-suited to act as a key intermediate. The ester linkage can serve as a protecting group for either the 2-fluorobenzoic acid or the 4-tert-butylphenol (B1678320). This allows for chemical modifications on other parts of a molecule without affecting these functional groups. Subsequently, the ester can be cleaved under specific conditions to liberate the acid or the phenol (B47542) for further reactions. The tert-butyl group provides steric bulk, which can influence the regioselectivity of reactions on the phenyl ring, and the fluorine atom on the benzoate (B1203000) moiety can modulate the electronic properties and reactivity of the ester.

Building Block in the Construction of Diverse Organic Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. 4-Tert-butylphenyl 2-fluorobenzoate can be envisioned as such a building block. For instance, the 2-fluorobenzoyl group could be introduced into a molecule, and in a later step, the 4-tert-butylphenyl portion could be removed. Conversely, the 4-tert-butylphenoxy group could be incorporated. The presence of both a fluorinated aromatic ring and a sterically demanding alkylated phenol within the same molecule offers a unique combination of properties that could be exploited in the synthesis of novel polymers, liquid crystals, or pharmacologically active compounds.

Precursor for Novel Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. This compound can serve as a precursor to a variety of novel fluorinated aromatic compounds. For example, nucleophilic aromatic substitution of the fluorine atom could lead to the introduction of other functional groups at the 2-position of the benzoic acid ring. Alternatively, the entire 2-fluorobenzoyl moiety can be used to introduce this group into a new molecular framework.

Utilization in the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methodologies often relies on the use of novel reagents and starting materials to explore new chemical reactivity. While specific examples are not prevalent in the literature, this compound could potentially be used to probe the limits and scope of new reactions. For instance, its reactivity in novel esterification or transesterification reactions could be studied. The presence of the ortho-fluoro substituent provides a unique electronic and steric environment that could lead to unexpected reactivity or selectivity in newly developed catalytic systems.

Participation in Cross-Coupling Reactions and Ester Modifications

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic rings of this compound could potentially be functionalized with leaving groups, such as bromine or iodine, making them suitable substrates for various cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This would allow for the connection of these moieties to other organic fragments, leading to the construction of complex biaryl or substituted aromatic structures. Furthermore, the ester functional group itself can undergo a variety of modifications, including reduction to an alcohol, reaction with organometallic reagents to form ketones, or direct conversion to other functional groups.

Potential in Supramolecular Chemistry and Materials Science Applications

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic rings in this compound can participate in π-π stacking interactions, while the fluorine atom and the carbonyl oxygen can act as hydrogen bond acceptors. These non-covalent interactions can direct the self-assembly of molecules into well-defined, ordered structures. The bulky tert-butyl group can influence the packing of the molecules in the solid state, potentially leading to the formation of materials with interesting properties, such as liquid crystals or porous organic frameworks. The combination of aromatic, fluorinated, and sterically hindered groups makes this molecule an intriguing candidate for the design of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-tert-butylphenyl 2-fluorobenzoate with high purity?

  • Methodological Answer : The synthesis typically involves esterification between 2-fluorobenzoic acid and 4-tert-butylphenol. A common approach is using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via melting point analysis and HPLC (≥99% purity threshold) are recommended. For tert-butyl derivatives, steric hindrance may slow reaction rates, necessitating extended reflux times .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify aromatic proton environments (e.g., fluorine-induced deshielding at ~7.5–8.5 ppm) and tert-butyl group signals (1.3–1.5 ppm).
  • FT-IR : Confirm ester carbonyl stretch (~1720 cm1^{-1}) and fluorine-carbon bonds (~1250 cm1^{-1}).
  • X-ray Crystallography : Use single-crystal diffraction with SHELXL for refinement. Note potential challenges due to tert-butyl group disorder; iterative refinement cycles are advised .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or dynamic disorder. Strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation to improve data quality.
  • Twinned Crystal Analysis : Employ SHELXL’s twin refinement tools for overlapping lattices.
  • Complementary Techniques : Pair X-ray data with solid-state NMR or DFT calculations to validate electronic environments .

Q. How can the thermal stability and degradation pathways of this compound be investigated?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C, 10°C/min) to identify decomposition temperatures.
  • HPLC-MS : Analyze degradation products (e.g., hydrolysis to 2-fluorobenzoic acid or tert-butylphenol).
  • Kinetic Studies : Use Arrhenius plots to model degradation rates under varying humidity and temperature. Note that fluorinated esters may exhibit unique hydrolytic stability due to electron-withdrawing effects .

Q. What methodologies are suitable for studying surface adsorption behavior of this compound in environmental interfaces?

  • Methodological Answer :

  • Microspectroscopic Imaging : Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on silica or polymer surfaces.
  • Gas Chromatography (GC) : Quantify airborne concentrations in controlled chambers to assess volatility.
  • Reactivity Studies : Expose the compound to indoor oxidants (e.g., ozone) and monitor byproducts via GC-MS. Fluorinated aromatics may resist oxidation compared to non-fluorinated analogs .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer :

  • DFT Benchmarking : Compare calculated (e.g., B3LYP/6-31G*) and experimental reaction energies (e.g., ester hydrolysis activation energy). Adjust solvent models (PCM or SMD) to account for dielectric effects.
  • Isotopic Labeling : Use 18^{18}O-labeled water in hydrolysis experiments to trace mechanistic pathways (e.g., nucleophilic acyl substitution).
  • Cross-Validation : Validate computational models with kinetic isotope effects (KIEs) or substituent electronic parameters (Hammett σ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.